molecular formula C9H13N5O2S B12933598 N7-(2-((Hydroxyethyl)thio)ethyl)guanine CAS No. 5966-31-4

N7-(2-((Hydroxyethyl)thio)ethyl)guanine

Cat. No.: B12933598
CAS No.: 5966-31-4
M. Wt: 255.30 g/mol
InChI Key: SQQNJJKNRHKMKW-UHFFFAOYSA-N
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Description

N7-(2-((Hydroxyethyl)thio)ethyl)guanine (C9H13N5O2S) is a specific guanine adduct recognized as a novel urinary metabolite following exposure to the chemical warfare agent sulfur mustard . It is a primary DNA lesion formed in the skin and internal organs after exposure, playing a critical role in research on sulfur mustard's vesicant and toxic mechanisms . As a major DNA mono-adduct, it constitutes approximately 60% of total DNA adducts induced by sulfur mustard and its analogues, making it a highly relevant biomarker for investigating DNA alkylation and damage . Studies of this adduct are essential for understanding the cellular response to alkylating agents, including the activation of DNA damage signaling pathways and their repair via base excision repair (BER) and nucleotide excision repair (NER) mechanisms . Researchers utilize this compound to advance forensic and diagnostic methods for chemical weapon exposure and to explore the fundamental pathophysiological processes of DNA damage. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

5966-31-4

Molecular Formula

C9H13N5O2S

Molecular Weight

255.30 g/mol

IUPAC Name

2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O2S/c10-9-12-7-6(8(16)13-9)14(5-11-7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16)

InChI Key

SQQNJJKNRHKMKW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCSCCO)C(=O)NC(=N2)N

Origin of Product

United States

Mechanistic Pathways of N7 2 Hydroxyethyl Thio Ethyl Guanine Formation

Exogenous Alkylation by Environmental and Chemical Agents

N7-(2-((Hydroxyethyl)thio)ethyl)guanine is formed through the covalent bonding of certain chemical agents with the N7 position of guanine (B1146940), one of the four main nucleobases found in DNA. This process, known as alkylation, can be initiated by both external (exogenous) and internal (endogenous) sources.

Formation of this compound via Ethylene (B1197577) Oxide Alkylation

Ethylene oxide (EO) is a widely used industrial chemical and a known human carcinogen. nih.gov It is also produced endogenously in the human body. uzh.chresearchgate.netnih.gov The formation of this compound from EO exposure is a critical aspect of its carcinogenicity.

Ethylene oxide is a direct-acting alkylating agent, meaning it can react directly with DNA without requiring metabolic activation. researchgate.netintegral-corp.com The primary mechanism involves a substitution-nucleophilic-bimolecular (SN2) reaction where the highly reactive EO molecule attacks the nucleophilic N7 position of guanine in the DNA strand. integral-corp.com This reaction leads to the formation of the N7-(2-hydroxyethyl)guanine (N7-HEG) adduct, which accounts for over 95% of the total DNA adducts formed by EO. uzh.chresearchgate.net While N7-HEG is the predominant adduct, other minor adducts such as N3-hydroxyethyladenine (N3-HEA) and O6-hydroxyethylguanine (O6-HEG) are also formed, though at much lower levels. integral-corp.com The formation of N7-HEG is not considered directly mutagenic as it does not disrupt the hydrogen bonding involved in DNA base pairing. integral-corp.comresearchgate.net However, its presence can lead to depurination, creating an apurinic site that can result in mutations if not properly repaired before DNA replication. uzh.ch

The human body naturally produces ethylene through various physiological processes, including lipid peroxidation and metabolism by intestinal microflora. uzh.chnih.gov This endogenously produced ethylene can be metabolized by cytochrome P450 enzymes to form ethylene oxide. nih.govnih.gov Consequently, all individuals have a background level of endogenous EO, leading to the continuous formation of N7-HEG adducts in their DNA. integral-corp.comoup.com This endogenous production complicates the assessment of risk from external EO exposure, as it is necessary to distinguish between the DNA damage arising from internal versus external sources. nih.gov Research has shown that exposure to ethylene can lead to the formation of N7-HEG, though at much lower levels than direct exposure to EO. nih.gov Interestingly, some studies suggest that high doses of exogenous EO can also induce the physiological pathways responsible for in vivo ethylene generation, thereby indirectly increasing the production of endogenous N7-HEG. researchgate.netnih.gov

Formation of this compound via Sulfur Mustard Alkylation

Sulfur mustard (SM) is a potent vesicant and a chemical warfare agent known for its severe cytotoxic and genotoxic effects. nih.govnih.gov A primary mechanism of its toxicity is the alkylation of DNA, leading to the formation of various adducts, including this compound. nih.govfao.org

Similar to ethylene oxide, sulfur mustard is a bifunctional alkylating agent that readily reacts with nucleophilic sites on DNA. The primary site of alkylation by sulfur mustard is the N7 position of deoxyguanosine. nih.govoup.com The reaction mechanism involves the formation of a highly reactive cyclic ethylene sulfonium (B1226848) ion intermediate. oup.comresearchgate.net This intermediate then undergoes electrophilic attack on the N7 of guanine, resulting in the formation of a monofunctional adduct, N7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-Gua). nih.gov This adduct is considered a key biomarker for sulfur mustard exposure. nih.gov

Due to its bifunctional nature, sulfur mustard can react with a second nucleophilic site, leading to the formation of cross-linked DNA adducts. oup.com In addition to the primary N7-HETE-Gua adduct, several other significant adducts are co-formed. These include:

bis(2-ethyl-N7-guanine)thioether (Bis-G): A cross-link between two guanine bases. fao.org

N3-(2-hydroxyethylthioethyl)-2'-adenine (N3-HETEA): An adduct formed at the N3 position of adenine (B156593). fao.org

O6-(2-hydroxyethylthioethyl)-2'-guanine (O6-HETEG): An adduct formed at the O6 position of guanine. fao.org

Data on DNA Adduct Formation

The following tables summarize key findings from research on the formation of this compound and related DNA adducts.

Table 1: Relative Abundance of Sulfur Mustard-Derived DNA Adducts in Rabbit Urine

DNA AdductRelative Accumulation Abundance
N7-(2-hydroxyethylthioethyl)-2′-guanine (N7-HETEG)67.4%
bis(2-ethyl-N7-guanine)thioether (Bis-G)22.7%
N3-(2-hydroxyethylthioethyl)-2′-adenine (N3-HETEA)9.8%
O6-(2-hydroxyethylthioethyl)-2′-guanine (O6-HETEG)0.1%

Data from a study on rabbits dermally exposed to sulfur mustard. fao.org

Table 2: Investigated DNA Adducts from Ethylene Oxide and Sulfur Mustard Exposure

Alkylating AgentDNA Adduct
Ethylene OxideN7-(2-hydroxyethyl)guanine (N7-HEG)
Ethylene OxideN3-hydroxyethyladenine (N3-HEA)
Ethylene OxideO6-hydroxyethylguanine (O6-HEG)
Sulfur MustardN7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-Gua)
Sulfur Mustardbis(2-ethyl-N7-guanine)thioether (Bis-G)
Sulfur MustardN3-(2-hydroxyethylthioethyl)-2'-adenine (N3-HETEA)
Sulfur MustardO6-(2-hydroxyethylthioethyl)-2'-guanine (O6-HETEG)
Sulfur MustardS-[2-(N7-guanyl)-ethylthioethyl]-glutathione (N7Gua-ETE-GSH)

This table compiles the major DNA adducts discussed in the text.

Molecular Interactions of N7 2 Hydroxyethyl Thio Ethyl Guanine with Nucleic Acids

Specificity of N7-(2-((Hydroxyethyl)thio)ethyl)guanine Adduction at the Guanine (B1146940) N7 Position

The formation of this compound is a direct consequence of the high nucleophilicity of the N7 atom of guanine residues in DNA. This position is the most reactive site for electrophilic attack by alkylating agents like sulfur mustard and its analogs. Sulfur mustard, a potent chemical warfare agent, readily reacts with biological macromolecules, with DNA being a primary target.

The initial reaction involves the alkylation of one of the guanine bases in the DNA strand by the sulfur mustard molecule, leading to the formation of a monoalkylated adduct, specifically this compound. This adduction at the N7 position introduces a bulky ethylthioethyl group linked to a hydroxyethyl (B10761427) group onto the guanine base. Studies using analogs like 2-chloroethyl ethyl sulfide (B99878) (CEES) have confirmed the formation of the corresponding N7-guanine adduct (N7Gua-CEES) in various cell and tissue models. The specificity for the N7 position of guanine is a hallmark of this class of alkylating agents and represents the first critical step in the cascade of DNA damage.

FeatureDescriptionSource(s)
Primary Target Site N7 position of Guanine,
Precursor Agent Sulfur Mustard
Reaction Type Electrophilic attack / Alkylation
Resulting Adduct This compound (Monoadduct),

**3

Biological Ramifications of N7 2 Hydroxyethyl Thio Ethyl Guanine Adducts

Linkage to Mutagenesis and Carcinogenesis Mechanisms

The formation of DNA adducts by sulfur mustard is widely considered the initiating event for its toxic, mutagenic, and carcinogenic effects. nih.govnih.gov As a bifunctional alkylating agent, sulfur mustard's genotoxicity is potent, leading to a variety of DNA lesions that can disrupt normal cellular processes. nih.govnih.gov

Sulfur mustard is a known mutagen, capable of inducing a range of genetic alterations. nih.govepa.gov The interaction of its metabolites with DNA results in the formation of adducts, which are implicated in these mutagenic outcomes. N7-(2-((Hydroxyethyl)thio)ethyl)guanine is the most abundant monoadduct, constituting approximately 61% of the total alkylation events following sulfur mustard exposure. nih.gov

While the formation of this adduct is a clear indicator of DNA damage, the direct contribution of N7-guanine adducts to mutation induction is complex and not fully elucidated. nih.gov General studies on N7-alkylguanine adducts suggest they are often repaired efficiently or bypassed with high fidelity by DNA polymerases, leading to a low frequency of mutation. nih.govresearchgate.net The inherent chemical instability of the N7-guanine bond can lead to spontaneous depurination, creating an abasic site which itself is a mutagenic lesion if not properly repaired. nih.gov However, some research indicates that replication across certain N7-alkylguanine adducts can be essentially error-free, with mutation frequencies below 0.3%. researchgate.net

The genotoxicity of sulfur mustard is fundamentally linked to its activity as an alkylating agent. nih.gov It reacts with DNA to form stable monoadducts, such as this compound, and DNA cross-links. oup.com These lesions are hallmarks of the cellular damage induced by this chemical warfare agent. nih.govnih.gov The formation of this compound serves as a critical biomarker for exposure and the extent of DNA damage. nih.gov The presence of this bulky adduct on the guanine (B1146940) base can interfere with the normal functions of DNA. oup.com The cellular response to this type of DNA damage involves complex repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). oup.comnih.gov In vitro studies have shown that bacterial 3-alkyl adenine (B156593) DNA glycosylase II can release this monoadduct, pointing to the involvement of the BER pathway in its repair. oup.com

Exposure to sulfur mustard is associated with significant chromosomal damage. Studies have demonstrated that it induces both chromosome-type and chromatid-type aberrations, as well as an increased incidence of sister chromatid exchange in exposed individuals. nih.gov Furthermore, sulfur mustard is known to cause point mutations. nih.gov

While the formation of this compound is a key DNA lesion, establishing a direct causal link to specific rates of chromosomal aberrations and point mutations is challenging. nih.gov These genetic endpoints are the result of complex biological processes, including the fidelity of DNA repair and replication past the adduct. The persistence of the adduct or the formation of secondary lesions like abasic sites following its depurination likely contributes to the observed spectrum of mutations and chromosomal instability. nih.gov

Table 1: Genotoxic Effects Associated with Sulfur Mustard Exposure

Genotoxic Endpoint Observation Reference(s)
DNA Adduct Formation Forms monoadducts and cross-links. This compound is a major monoadduct. oup.comnih.govnih.gov
Mutagenicity Induces mutations in various test systems. nih.govepa.gov
Chromosomal Damage Causes chromosome-type and chromatid-type aberrations. nih.gov
Sister Chromatid Exchange Increased incidence in exposed individuals. nih.gov

| Point Mutations | Induces point mutations. | nih.gov |

Cellular Responses to this compound Adduction

The presence of bulky DNA adducts like this compound can physically impede the progression of the DNA replication machinery. oup.com This blockage can lead to the inhibition of DNA synthesis, a key aspect of the cytotoxic effects of alkylating agents. nih.gov Studies on related N7-alkylguanine adducts have shown that their presence in a DNA template can reduce the efficiency of replication. researchgate.net While replication can be inhibited, when it does occur past these lesions (a process known as translesion synthesis), it can be surprisingly accurate for some N7-guanine adducts, suggesting that the adduct itself may not be highly miscoding. researchgate.net However, the stalling of replication forks can lead to more severe consequences, such as fork collapse and the formation of double-strand breaks, which are highly genotoxic.

DNA damage, including the formation of adducts, can significantly interfere with the process of transcription. oup.com The presence of an adduct such as this compound on a gene's coding sequence or regulatory region can stall RNA polymerase, leading to a downregulation of gene expression. This transcriptional inhibition is a component of the cytotoxic action of sulfur mustard. While it is a well-established principle that DNA damage can alter gene expression profiles, specific research detailing the precise changes in transcriptional activities directly attributable to the this compound adduct is not extensively documented in the reviewed literature. The cellular response to genotoxic stress typically involves the activation of complex signaling pathways that can lead to widespread changes in the expression of genes involved in DNA repair, cell cycle control, and apoptosis. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
7-(2-hydroxyethylthioethyl) guanine
Sulfur mustard
Guanine
3-alkyl adenine DNA glycosylase II

Advanced Methodologies for Detection and Quantification of N7 2 Hydroxyethyl Thio Ethyl Guanine

Chromatographic Techniques for Adduct Separation and Analysis

Chromatography is fundamental to the analysis of N7-(2-((hydroxyethyl)thio)ethyl)guanine, providing the necessary separation of the adduct from a multitude of other biomolecules present in a sample, such as normal nucleobases, other adducts, and sample matrix components. This purification is essential for accurate quantification and unambiguous identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of modern analytical methods for this compound. HPLC utilizes high pressure to pass a sample mixture through a column packed with a solid adsorbent material. The differential interactions of the sample components with the adsorbent material lead to their separation.

In the context of this compound analysis, reverse-phase HPLC is commonly employed, typically using a C18 column. thermofisher.com This setup separates molecules based on their hydrophobicity. The mobile phase, often a mixture of an aqueous solution (like water with a small percentage of formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile), is adjusted to achieve optimal separation of the adduct. core.ac.ukresearchgate.net

Key applications and findings include:

Fluorometric Monitoring: Early methods successfully detected an N7-guanine adduct using HPLC coupled with fluorometric monitoring, a technique capable of detecting one adduct in 3x10⁵ DNA nucleotides. cqvip.com

Derivatization: To enhance detection by UV or fluorescence detectors, a pre-column derivatization procedure can be used. This involves reacting non-chromophoric sulfides with a reagent to produce derivatives that are easily detectable, allowing for quantification of sulfides in quantities as small as 20 nanograms. thermofisher.com

Coupling with Mass Spectrometry: The most powerful applications of HPLC/UHPLC involve its use as the "front-end" separation technique for mass spectrometry, a combination known as LC-MS. nih.govkubsu.ruissp.ac.ru This hyphenated technique allows for the physical separation of the adduct before it enters the mass spectrometer for detection and quantification.

Sample Preparation: Prior to HPLC analysis, DNA is typically isolated from biological samples (e.g., blood or tissue), hydrolyzed to break it down into its constituent bases, and the adducts are often enriched. nih.govissp.ac.ru

Table 1: Example of UHPLC Gradient for Sulfur Mustard Adduct Analysis

Time (minutes) Mobile Phase B (Methanol) %
0.0 - 1.0 15%
1.0 - 2.0 Linear increase to 60%
2.0 - 2.5 60%
2.5 - 2.6 Decrease to 15%
2.6 - 4.0 15%

Data sourced from a study on the simultaneous quantification of four sulfur mustard-DNA adducts, including N7-HETEG, using UPLC-MS/MS. core.ac.uk

Thin Layer Chromatography (TLC) in this compound Analysis

Thin Layer Chromatography (TLC) is another chromatographic technique that has been used for the analysis of DNA adducts. cqvip.com While largely superseded by the higher resolution and sensitivity of HPLC and LC-MS methods, TLC played a significant role in historical analyses and can still be used for certain applications. cqvip.comresearchgate.net

The method involves spotting a sample onto a plate coated with a thin layer of adsorbent material (like silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent, which moves up the plate by capillary action, separating the sample components based on their affinity for the adsorbent versus the solvent.

³²P-Postlabeling: TLC is a key component of the highly sensitive ³²P-postlabeling assay. researchgate.netresearchgate.net In this method, DNA is digested, and the resulting adducted nucleotides are radiolabeled with ³²P. The labeled adducts are then separated by multi-directional TLC and quantified by measuring their radioactivity. researchgate.net This technique can be extremely sensitive, detecting as few as 1 adduct in 10¹⁰ normal bases. researchgate.net

Combined with HPLC: In some analytical workflows, HPLC is used for an initial separation and collection of the DNA adduct fraction, which is then further analyzed by TLC. youtube.com This two-dimensional approach can enhance the resolution and separation of different adducts. youtube.com

Mass Spectrometry-Based Approaches for Definitive Identification and Measurement

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, which allows for the definitive identification and precise quantification of the target adduct. When combined with liquid chromatography, it provides a method that is both highly specific and sensitive. issp.ac.ru

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of this compound (often abbreviated as N7-HETEG in MS literature). nih.govissp.ac.ru This technique couples the separation power of HPLC or UHPLC with the analytical capabilities of tandem mass spectrometry. core.ac.uknih.gov

In an LC-MS/MS system, after the analyte is separated by the LC column, it is ionized (typically using electrospray ionization, ESI) and enters the mass spectrometer. The first mass analyzer selects the ion corresponding to the this compound molecule (the precursor ion). This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed by a second mass analyzer. This process provides a high degree of specificity.

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective scanning mode used in tandem mass spectrometry for quantification. nih.gov In MRM, the instrument is set to specifically monitor for a predetermined precursor-to-product ion transition. For this compound, this involves selecting its molecular ion (precursor) and then detecting a specific, characteristic fragment ion (product). core.ac.uknih.gov

This targeted approach filters out chemical noise from other molecules in the sample, resulting in a very high signal-to-noise ratio and enabling extremely low detection limits. nih.gov Research has established specific MRM transitions for N7-HETEG, making it a robust method for its quantification in biological samples like blood and urine. core.ac.uknih.gov

Table 2: LC-MS/MS Parameters for this compound (N7-HETEG) Analysis

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 256.0
Product Ion (m/z) 105.0
Limit of Detection (LOD) 0.330 ng/mL
Lower Limit of Quantitation (LLOQ) 0.940 ng/mL

Data sourced from a study developing a validated HPLC-ESI-MS/MS method for HETEG. nih.gov

High-Resolution Mass Spectrometry for this compound

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass with extremely high accuracy, typically to four or five decimal places. youtube.com This capability, often achieved using analyzers like Orbitrap or Time-of-Flight (TOF), allows for the confident determination of an ion's elemental composition from its exact mass.

For the analysis of this compound, HRMS is invaluable for:

Unambiguous Identification: HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas (isobars). This ensures that the signal being measured is definitively from the adduct of interest and not an interfering compound. thermofisher.com

Structure Elucidation: In research settings, HRMS is used to identify unknown adducts or metabolites. By measuring the exact mass of precursor and fragment ions, researchers can piece together the chemical structure of novel compounds. For example, LC-HRMS has been used to elucidate the identity of various sulfur mustard-related conjugates in plasma.

Confirmation: HRMS serves as a powerful confirmatory tool. After initial detection by a method like MRM, HRMS can provide an accurate mass measurement to further confirm the identity of this compound. researchgate.net

The combination of chromatographic separation with HRMS represents one of the most powerful analytical strategies available for the comprehensive study of this compound.

Accelerator Mass Spectrometry (AMS) for Low-Level Adduct Detection

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting and quantifying trace levels of isotopes, making it highly suitable for the analysis of DNA adducts at very low concentrations. While direct AMS studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and applications of AMS in detecting other structurally similar DNA adducts, particularly those involving radiolabeled carcinogens, demonstrate its significant potential in this area.

AMS achieves its remarkable sensitivity by accelerating ions to high energies before mass analysis, which effectively removes molecular interferences that can limit other mass spectrometry techniques. This allows for the detection of adducts at levels as low as one adduct per 10¹¹ to 10¹² nucleotides, requiring only microgram quantities of DNA.

For the analysis of this compound, the methodology would typically involve the use of sulfur mustard radiolabeled with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H). The exposure of DNA to this labeled sulfur mustard would result in the formation of radiolabeled this compound adducts. Following DNA isolation and hydrolysis, the sample would be converted to graphite (B72142) and ionized. The subsequent acceleration and mass analysis in the AMS instrument would allow for the precise counting of the rare isotopes, thereby quantifying the level of the DNA adduct.

Research on the related adduct, N7-(2-hydroxyethyl)guanine (N7-HEG), formed from ethylene (B1197577) oxide exposure, has successfully utilized AMS for dose-response studies at low exposure levels. This further supports the applicability of AMS for the sensitive detection of this compound.

Other Spectroscopic and Radiometric Approaches

Beyond mass spectrometry and immunoassays, other analytical techniques play a vital role in the study of this compound, particularly in its structural confirmation and in specific research contexts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

For this compound, ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming its identity. The ¹H NMR spectrum would reveal the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete bonding network and definitively assign all proton and carbon signals, thus confirming the attachment of the 2-((hydroxyethyl)thio)ethyl group to the N7 position of the guanine (B1146940) ring.

While detailed, peer-reviewed NMR structural elucidation studies specifically for this compound are not readily found in the searched literature, its chemical structure is well-established and is available in chemical databases like PubChem. nih.gov This established structure is based on the expected chemical reaction between sulfur mustard and guanine and is supported by data from various analytical techniques, including mass spectrometry.

The ³²P-postlabeling assay is a highly sensitive radiometric method for detecting and quantifying DNA adducts, particularly those for which authentic standards are not available. The technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by measuring their radioactivity.

This method has been successfully applied to detect the major DNA adduct formed by sulfur mustard, 7-hydroxyethylthioethyldeoxyguanosine. nih.gov Researchers have developed a ³²P-postlabeling method capable of detecting one unstable N-7 deoxyguanosine adduct in 10⁷ normal nucleotides. nih.gov The assay has been used to establish a correlation between sulfur mustard exposure and adduct formation in human fibroblasts in cell culture. nih.gov One of the key advantages of the ³²P-postlabeling technique is its high sensitivity, requiring only microgram amounts of DNA. nih.gov

Analytical Technique Principle Application to this compound Sensitivity
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure.Confirms the chemical structure of the adduct.Not a quantitative technique for trace analysis.
³²P-Postlabeling Assay Enzymatic transfer of ³²P to DNA adducts for radiometric detection.Detection and quantification of the deoxyguanosine adduct in DNA. nih.gov1 adduct in 10⁷ nucleotides. nih.gov

Cellular Dna Repair Mechanisms and Persistence of N7 2 Hydroxyethyl Thio Ethyl Guanine Adducts

Base Excision Repair (BER) Pathway Involvement

The Base Excision Repair (BER) pathway is a primary cellular defense mechanism against small, non-helix-distorting base lesions, including those arising from alkylation, oxidation, and deamination. nih.gov The process is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond that links it to the deoxyribose sugar. nih.gov While the intact N7-HETEG adduct is considered bulky, the BER pathway plays a crucial role in repairing a chemically altered form of this adduct.

The repair of N7-alkylguanine adducts is often initiated by DNA glycosylases. The human 3-methyladenine-DNA glycosylase (AAG), also known as MPG, is responsible for recognizing and excising a variety of alkylated purines, such as 3-methyladenine (B1666300) and 7-methylguanine. wikipedia.orguniprot.org This enzyme initiates BER for small N7-alkylguanine adducts. However, the larger size of the (2-((hydroxyethyl)thio)ethyl) group on the N7-HETEG adduct may limit its recognition and excision by AAG. Studies on the related, smaller adduct N7-(2-hydroxyethyl)guanine have shown that it is not actively repaired in some cell lines, suggesting it is a poor substrate for this pathway. nih.gov

While the intact N7-HETEG adduct may not be a primary substrate for AAG, another DNA glycosylase, the Formamidopyrimidine-DNA glycosylase (Fpg protein), is critical for repairing a secondary lesion that arises from it. The Fpg protein specifically recognizes and removes purines whose imidazole (B134444) ring has been opened, a common fate for N7-alkylated guanines. nih.govneb.com

Alkylation at the N7 position of guanine (B1146940) destabilizes the imidazole ring, making it susceptible to hydrolytic cleavage. This reaction converts the N7-HETEG adduct into its more persistent ring-opened form, 2,6-diamino-4-hydroxy-5-formamidopyrimidine-N7-(2-((hydroxyethyl)thio)ethyl) (ro-HETEG). This ring-opened lesion is a known substrate for the BER pathway.

Research has demonstrated that the Fpg protein from E. coli can efficiently recognize and release ro-HETEG from DNA. nih.gov This action suggests that the BER pathway is a significant route for the removal of these secondary, more stable lesions, thereby mitigating their potential long-term toxic effects. nih.gov The rate of excision of ro-HETEG by Fpg is comparable to that of the ring-opened form of 7-methylguanine, indicating its efficiency. nih.gov

Table 1: Action of Fpg Protein on Ring-Opened N7-Guanine Adducts

SubstrateRepair EnzymeFindingSource
Ring-opened N7-(2-((Hydroxyethyl)thio)ethyl)guanine (ro-HETEG)Fpg protein (E. coli)Fpg protein releases ro-HETEG from DNA in an enzyme- and time-dependent manner, indicating efficient repair. nih.gov
Ring-opened 7-methylguanineFpg protein (E. coli)The rate of release is similar to that for ro-HETEG, establishing ro-HETEG as an efficient substrate. nih.gov

Nucleotide Excision Repair (NER) Pathway Contribution

The Nucleotide Excision Repair (NER) pathway is a versatile system that repairs a wide array of DNA lesions, particularly those that are bulky and cause significant distortion to the DNA double helix. uniprot.orgnih.gov The process involves the recognition of the helical distortion, unwinding of the DNA around the lesion, dual incisions on the damaged strand on either side of the adduct, and removal of a short oligonucleotide containing the damage. nih.gov

The N7-HETEG adduct, with its substantial side chain, is considered a bulky lesion that can distort the normal structure of the DNA helix. Such distortions are primary recognition signals for the NER machinery. Studies using host cell reactivation assays have provided direct evidence for the involvement of NER in repairing damage from sulfur mustard.

In these experiments, plasmids containing the firefly luciferase reporter gene were damaged with sulfur mustard and then introduced into either NER-competent or NER-deficient Chinese hamster ovary (CHO) cells. The results showed that NER-competent cells had a significantly higher capacity to reactivate the damaged plasmids compared to their NER-deficient counterparts. nih.gov This demonstrates that NER is proficient in repairing sulfur mustard-induced DNA adducts, including N7-HETEG, and that this repair activity is crucial for reducing the cytotoxic effects of the exposure. nih.gov

Table 2: Host Cell Reactivation of Sulfur Mustard-Damaged Plasmids

Cell TypeRepair CapacityFindingSource
NER-competent CHO cellsHigh reactivation of sulfur mustard-damaged plasmidIndicates NER is a primary pathway for repairing bulky adducts like N7-HETEG. nih.gov
NER-deficient CHO cellsLow reactivation of sulfur mustard-damaged plasmidConfirms the essential role of the NER pathway in removing this type of DNA damage. nih.gov
NER-competent CHO cellsHigher resistance to sulfur mustard toxicityShows that NER-mediated repair of DNA adducts contributes significantly to cell survival after exposure. nih.gov

For many types of DNA damage, the BER and NER pathways can have overlapping substrate specificities, leading to potential competition. However, in the case of N7-HETEG, the evidence suggests a more complementary or sequential relationship.

The NER pathway appears to be the primary mechanism for recognizing and removing the initial, intact N7-HETEG adduct due to its bulky, helix-distorting nature. nih.gov If the adduct is not promptly removed by NER, it has a higher probability of undergoing spontaneous chemical transformation (imidazole ring-opening) to form ro-HETEG. This secondary lesion, ro-HETEG, is no longer a preferred substrate for NER but is instead a specific target for the BER enzyme Fpg protein. nih.gov

Therefore, the interplay between BER and NER for N7-HETEG is likely not a direct competition for the exact same molecular structure. Instead, the pathways act on different stages of the adduct's existence: NER targets the initial bulky adduct, while BER targets the subsequent ring-opened form. This dual approach ensures a more comprehensive defense against the genotoxic threat posed by this type of DNA damage.

Other DNA Repair Modalities and Their Relevance to this compound

While BER and NER are the most clearly defined pathways for the repair of N7-HETEG and its derivatives, the broader spectrum of DNA damage caused by sulfur mustard may involve other repair systems. Sulfur mustard is a bifunctional agent, meaning it can react with a second nucleophilic site in DNA, leading to the formation of DNA interstrand cross-links. The repair of such complex lesions requires other specialized pathways, such as the Fanconi anemia (FA) pathway and homologous recombination (HR). However, for the specific N7-HETEG monoadduct—an adduct attached to only one guanine base—the primary repair responsibilities lie with the NER and BER pathways as described. There is currently limited evidence to suggest a significant role for other repair modalities in the direct removal of the N7-HETEG monoadduct itself.

Mismatch Repair (MMR) System Considerations

The Mismatch Repair (MMR) system is primarily responsible for correcting biosynthetic errors, such as base-base mismatches and insertion-deletion loops, that occur during DNA replication and recombination. nih.govyoutube.com While MMR proteins can recognize some forms of DNA damage from chemical agents, particularly O6-methylguanine, their role in processing N7-guanine adducts is not well established. nih.govnih.gov The N7-position of guanine does not participate in the Watson-Crick hydrogen bonding that forms the rungs of the DNA ladder. nih.govnih.govresearchgate.net Consequently, the presence of a bulky adduct like (2-((hydroxyethyl)thio)ethyl) at the N7-position does not typically distort the DNA helix in a way that is readily recognized by the MMR machinery. researchgate.net The MMR system can be triggered into a futile cycle of repair when it encounters certain lesions on the template strand that cannot be removed, which may ultimately lead to apoptosis. nih.gov However, there is limited evidence to suggest that this compound adducts are a significant trigger for such MMR-dependent cytotoxic responses.

Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ)

Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ) are two major pathways responsible for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. youtube.comyoutube.com These pathways are not directly involved in the removal of base adducts like this compound. Their activation would require the adduct to first cause a DSB. The primary mechanism by which N7-guanine adducts can lead to strand breaks is through spontaneous depurination, which creates an apurinic/apyrimidinic (AP) site. nih.govnih.gov While AP sites are typically repaired by the Base Excision Repair (BER) pathway, an accumulation of unrepaired AP sites can lead to the formation of single-strand breaks and, subsequently, DSBs during DNA replication. However, there is little evidence to suggest that N7-guanine adducts or their resulting AP sites lead to a significant increase in mutations or DSBs unless there is widespread cellular toxicity. nih.govnih.gov Therefore, the involvement of HR and NHEJ in response to the formation of this compound is considered a secondary, rather than a primary, repair mechanism.

Adduct Persistence and Clearance Kinetics

The persistence of this compound adducts in DNA is largely a function of their chemical stability, the rate of cell turnover in a given tissue, and the rate of exposure.

Chemical Stability and Spontaneous Depurination Rates of this compound

N7-guanine adducts are known to be chemically unstable. nih.govnih.gov The addition of an alkyl group to the N7 position of guanine introduces a positive charge into the purine (B94841) ring system, which weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar of the DNA backbone. nih.gov This inherent instability leads to the spontaneous cleavage of this bond, a process known as depurination, which releases the adducted guanine base and leaves an abasic (AP) site in the DNA. nih.gov

N7-Guanine AdductReported Half-life (at 37°C, pH ~7)
N7-methylguanine~150 hours nih.gov
N7-(2-aminoethyl)guanine1.5 minutes (at 100°C, pH 7.0) nih.gov
N7-(2-hydroxy-3-butene)-guanine~50 hours nih.gov
N7-(trihydroxy-benzo[a]pyreneyl)guanine~3 hours nih.gov

This table presents half-life data for various N7-guanine adducts to illustrate the range of chemical stabilities. Note the different experimental conditions for the N7-(2-aminoethyl)guanine measurement.

Given the size of the (2-((hydroxyethyl)thio)ethyl) group, it is expected that this compound would have a half-life within the range observed for other bulky N7-adducts, leading to relatively rapid spontaneous depurination compared to smaller adducts like N7-methylguanine. nih.gov

Tissue-Specific Differences in this compound Adduct Persistence

The persistence of DNA adducts can vary significantly between different tissues and organs. nih.gov This variation is influenced by several factors, including the metabolic capacity of the tissue to form the adduct, the rate of DNA replication and cell turnover, and the efficiency of local DNA repair mechanisms. nih.gov For this compound, since its clearance is thought to be dominated by chemical depurination and cell division rather than enzymatic repair, tissue-specific differences in persistence are likely to be primarily related to rates of cell proliferation. nih.gov

For instance, in tissues with high rates of cell turnover, such as the colon, the removal of adducts through the shedding of cells (sloughing) can be a significant clearance mechanism, leading to a shorter apparent half-life compared to tissues with low cell turnover like the liver or brain. nih.gov Studies on the related adduct N7-(2-hydroxyethyl)guanine (N7-HOEtG) in brain tumors have shown varying levels in different tumor regions, which could reflect differences in blood flow, drug delivery, and local cellular environment. nih.gov For example, in a patient with glioblastoma multiforme, the levels of N7-HOEtG were found to be 0.8, 2.6, and 369.5 pmol/mg DNA in samples distal, medial, and adjacent to the site of drug injection, respectively, demonstrating a steep concentration gradient. nih.gov While not a direct measure of persistence, this highlights the potential for significant tissue-level variations in adduct levels.

Tissue/Sample LocationAdduct Level of N7-(2-hydroxyethyl)guanine (pmol/mg DNA)Reference
Untreated Glioblastoma Multiforme (control)0.42 (mean) nih.gov
Glioblastoma - Distal to Injection Site0.8 nih.gov
Glioblastoma - Medial to Injection Site2.6 nih.gov
Glioblastoma - Adjacent to Injection Site369.5 nih.gov

This table shows the levels of the structurally similar adduct N7-(2-hydroxyethyl)guanine in human brain tumor tissue, illustrating tissue-specific differences in adduct concentration.

Achieving Steady-State Levels of this compound Adducts

Under conditions of continuous or repeated exposure to an alkylating agent, the concentration of a DNA adduct in a given tissue will increase over time until it reaches a plateau, known as a steady state. nih.gov At steady state, the rate of adduct formation is balanced by the rate of adduct removal through all available clearance mechanisms (chemical depurination, enzymatic repair, and cell turnover). nih.gov

For chemically unstable adducts like N7-guanine adducts, this steady state is typically reached relatively quickly. nih.gov Research has shown that for various N7-guanine adducts, steady-state levels are generally achieved within 7 to 10 days of chronic exposure. nih.gov This is in contrast to more persistent adducts, such as O6-methylguanine in the brain, which can continue to accumulate for several weeks. nih.gov The attainment of a steady state for this compound would therefore be expected to follow this general kinetic profile, with its concentration reflecting the ongoing balance between formation from exposure and clearance primarily via spontaneous depurination and cell loss. nih.gov

N7 2 Hydroxyethyl Thio Ethyl Guanine As a Molecular Biomarker in Research

Utility as a Molecular Dosimeter for Genotoxic Exposure

N7-(2-((hydroxyethyl)thio)ethyl)guanine is the primary adduct formed when sulfur mustard reacts with DNA, specifically at the N7 position of guanine (B1146940). This chemical modification of the DNA is a direct consequence of exposure to this genotoxic agent. The quantification of HETEG in biological samples provides a direct measure of the dose of the agent that has reached and reacted with the genetic material.

The formation of N7-guanine adducts, such as HETEG, is often linearly related to the exposure dose of the genotoxic agent, particularly at lower exposure levels. While direct dose-response curves for HETEG are a subject of ongoing research, studies on analogous N7-guanine adducts, like N7-(2-hydroxyethyl)guanine (N7-HEG) from ethylene (B1197577) oxide exposure, have demonstrated a linear increase in adduct levels with increasing doses. nih.govnih.gov For instance, in rats exposed to ethylene oxide, the levels of N7-HEG in DNA increased linearly with the administered dose. nih.govnih.gov This principle of a dose-dependent increase in adduct formation underpins the use of HETEG as a molecular dosimeter for sulfur mustard exposure. The amount of HETEG detected in the DNA of an individual is indicative of the extent of their exposure to this harmful chemical.

Correlation of this compound Levels with Cellular Oxidative Stress

The presence of DNA adducts such as this compound is a form of DNA damage that can trigger cellular stress responses, including those related to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. mdpi.com While direct studies comprehensively detailing a quantitative correlation between HETEG levels and specific markers of cellular oxidative stress are limited, the formation of DNA adducts is known to be a key event in the induction of cellular stress pathways.

The repair of DNA adducts can consume cellular resources and, if the damage is extensive, can lead to the initiation of apoptosis (programmed cell death), a process often intertwined with oxidative stress signaling. Guanine itself is highly susceptible to oxidative damage, leading to the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative stress. mdpi.com The cellular response to a significant burden of HETEG adducts may therefore involve the generation of ROS, contributing to a state of oxidative stress. Furthermore, some genotoxic agents can themselves induce oxidative stress, which in turn can enhance the formation of certain DNA adducts. For the related adduct N7-HEG, it has been suggested that its formation may be linked to pathways involving oxidative stress. nih.gov

Application in Biological Monitoring and Exposure Assessment Studies

The detection of this compound in various biological matrices is a cornerstone of monitoring and assessing exposure to sulfur mustard. Its presence confirms exposure and its quantity can help in estimating the dose received.

Detection in Various Animal Models and In Vitro Systems

The utility of HETEG as a biomarker has been validated through its detection in a range of experimental systems. These studies have been crucial in developing and validating the analytical methods required for its detection in real-world exposure scenarios.

Research has successfully identified HETEG in different biological samples, including:

Urine of Guinea Pigs: Following exposure to sulfur mustard, HETEG was identified as a urinary metabolite, indicating that the adduct is excised from DNA and excreted. nih.gov

Calf Thymus DNA: In vitro studies using calf thymus DNA have been instrumental in characterizing the formation of HETEG upon reaction with sulfur mustard and in the development of immunochemical detection methods.

Human White Blood Cells: In vitro exposure of human white blood cells to sulfur mustard has been shown to lead to the formation of HETEG, which can be detected using sensitive analytical techniques.

Interactive Data Table: Detection of this compound in Various Systems

Biological SystemSample TypeKey Findings
Guinea Pig (in vivo)UrineIdentified as a urinary metabolite post-exposure. nih.gov
Calf Thymus (in vitro)DNAUsed for the development of immunochemical detection methods.
Human (in vitro)White Blood CellsFormation of the adduct demonstrated upon exposure.

Methodologies for Retrospective Exposure Assessment

A significant advantage of using DNA adducts like this compound as biomarkers is their potential for retrospective exposure assessment. This is particularly important for chemical incidents where exposure may not be immediately recognized or documented. mmsl.cz The persistence of the adduct in biological samples allows for its detection long after the initial exposure event.

The stability of DNA adducts can vary, but N7-guanine adducts can persist in tissues for a significant period. nih.gov Studies on military personnel exposed to sulfur mustard have shown the presence of HETEG in their DNA weeks after the exposure, providing strong evidence for its utility in retrospective analysis. nih.gov The principle of retrospective detection is further supported by studies on protein adducts from sulfur mustard, which have been detected in blood samples for several weeks post-exposure. tno.nl

Methodologies for retrospective assessment rely on highly sensitive analytical techniques capable of detecting the very low levels of adducts that may remain. These methods often involve:

Sample Collection: Obtaining biological samples such as blood or tissue from the potentially exposed individual.

DNA Extraction: Isolating DNA from the collected cells.

Adduct Release: Hydrolyzing the DNA to release the adducted guanine bases.

Detection and Quantification: Utilizing advanced analytical instrumentation, such as mass spectrometry, to identify and quantify HETEG. nih.gov

The ability to detect HETEG retrospectively provides a valuable tool for verifying exposure in alleged chemical attacks, monitoring the health of individuals from contaminated areas, and in forensic investigations. mmsl.cz

Q & A

Q. What methodologies are recommended for quantifying N7-(2-((Hydroxyethyl)thio)ethyl)guanine (N7-HEG) in DNA samples?

The gold-standard method involves gas chromatography-electron capture mass spectrometry (GC-EC-MS) with stable isotope-labeled internal standards (e.g., N7-HEG-d4). Key steps include:

  • DNA hydrolysis (100°C heating) to release adducts in nucleobase form .
  • Extraction with 1-butanol and purification via reverse-phase HPLC .
  • Derivatization with pentafluorobenzyl bromide (PFBBr) and pivalic anhydride to enhance sensitivity .
  • Final quantification using GC-EC-MS, achieving detection limits as low as 0.07 µg DNA .
    This method minimizes background noise and enables detection of 1.6–240 adducts per 10⁷ nucleotides in human granulocytes .

Q. How can endogenous N7-HEG levels be distinguished from exogenous sources in experimental models?

Endogenous N7-HEG arises from physiological processes (e.g., lipid peroxidation), while exogenous sources include exposure to ethylene oxide (EO) or sulfur mustard. Differentiation strategies:

  • Use species- and tissue-specific baseline data : Endogenous levels in rodents range from 0.2–0.3 pmol/µmol guanine in unexposed controls .
  • Apply dose-response analysis : Exogenous N7-HEG in rats exposed to 3 ppm EO exceeds endogenous levels by 5.3–12.5×, whereas mice show only 1.3–2.5× increases .
  • Employ isotope dilution assays (e.g., HPLC-ESI-MS/MS) with labeled internal standards to track exogenous adducts .

Q. What are the limitations of focusing on N7-HEG as a biomarker for DNA alkylation damage?

N7-HEG is the most abundant adduct but has limited biological impact due to rapid depurination. Key limitations include:

  • Neglect of biologically critical minor adducts : O6-(2-hydroxyethyl)guanine and N3-(2-hydroxyethyl)adenine are more mutagenic but harder to detect due to low abundance .
  • Repair dynamics : N7-HEG’s instability complicates long-term exposure assessments, necessitating complementary analysis of stable adducts like O6-alkylguanine .

Advanced Research Questions

Q. How can researchers resolve contradictions in N7-HEG dose-response relationships across species and tissues?

Species- and tissue-specific variability in adduct formation (e.g., sublinear responses in mouse lung vs. linear trends in liver) arise from:

  • Metabolic differences : Rodent liver enzymes (e.g., cytochrome P450) modulate EO detoxification rates .
  • DNA repair efficiency : Tissues with higher alkyltransferase activity (e.g., spleen) may show lower adduct retention .
    Methodological recommendations :
  • Use GC-HRMS for enhanced sensitivity in low-exposure studies (e.g., <3 ppm EO) .
  • Incorporate tissue-specific pharmacokinetic models to account for metabolic and repair heterogeneity .

Q. What experimental designs are optimal for studying the “ethylene oxide paradox” in endogenous vs. exogenous N7-HEG?

The paradox refers to endogenous N7-HEG levels (~20 pmol/g Hb in humans) being orders of magnitude lower than exogenous exposures despite similar genotoxic risks. Strategies include:

  • Comparative adductomics : Profile all hydroxyethyl adducts (e.g., O6-HEG, N3-HEA) alongside N7-HEG using multi-modal MS platforms .
  • In vitro models : Expose human cell lines to controlled EO doses and compare adduct ratios to in vivo data .
  • Longitudinal studies : Track adduct accumulation in occupationally exposed populations versus controls, adjusting for confounding factors (e.g., smoking) .

Q. How do N7-HEG adducts from sulfur mustard differ mechanistically from those induced by ethylene oxide?

Sulfur mustard forms cross-linked adducts (e.g., bis[2-(guanin-7-yl)ethyl] sulfide) and alkylates adenine (N3-HEA) in addition to N7-HEG . Critical distinctions:

  • Repair resistance : O6-HEG adducts from sulfur mustard are poorly repaired by alkyltransferases, increasing mutagenic potential .
  • Transcriptional interference : Sulfur mustard adducts block RNA polymerase, causing truncated transcripts at 5′-AA/GG sequences .
    Experimental approaches :
  • Use 32P-postlabeling to quantify cross-link adducts .
  • Apply transcription elongation assays with modified DNA templates to assess polymerase blockage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.